molecular formula C6H10O2 B105384 Vinyl butyrate CAS No. 123-20-6

Vinyl butyrate

Cat. No. B105384
CAS RN: 123-20-6
M. Wt: 114.14 g/mol
InChI Key: MEGHWIAOTJPCHQ-UHFFFAOYSA-N
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Description

Vinyl butyrate is an organic compound with the molecular formula C4H8O2. It is a colorless, volatile liquid with a slightly sweet odor. This compound is a type of ester, which is a compound formed from the reaction of an acid with an alcohol. It is used in a variety of industries, including the production of paints, varnishes, and other coatings. It is also used as a solvent and in the manufacture of various pharmaceuticals. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Polymer Modification and Properties

  • Polymer Branching : Vinyl butyrate is used in the modification of poly(vinyl butyral) through self-grafting, enhancing its branching and altering its properties, particularly in safety glass applications (Striegel, 2004).
  • Mechanical Behavior : Studies have examined the mechanical behavior of PVB under different strain magnitudes and rates, crucial for developing accurate constitutive models for materials science applications (Hooper, Blackman, & Dear, 2012).
  • Polymer Blending : PVB has been used as an additive in other polymers, enhancing properties such as impact resistance, toughness, and flexibility, making it valuable in various engineering applications (Hofmann & Lee, 2006).

Industrial and Material Applications

  • Ceramics Processing : this compound plays a role in the burnout of binders during the processing of oxide ceramics, affecting the decomposition and final properties of ceramic materials (Masia, Calvert, Rhine, & Bowen, 1989).
  • Safety Glass : PVB, derived from this compound, is a critical component in laminated safety glass, offering properties like toughness, resilience, and optical clarity (Knapczyk, 2000).
  • Hybrid Composites : Research has explored the use of PVB in the fabrication of hybrid composites, enhancing physical, mechanical, and ballistic properties for various applications (Salman & Leman, 2018).

Polymer Chemistry and Analysis

  • Evolved Gas Analysis : this compound's stability and degradation mechanisms have been studied through techniques like evolved gas analysis, providing insights into its chemical behavior under different conditions (Kingston & Yuen, 1987).
  • Microdynamics Study : The microdynamics of PVB in solution have been investigated using nuclear magnetic resonance, which is essential for understanding its behavior in various applications (Lebek et al., 1991).

Innovative Synthesis Methods

  • Microstructured Chemical System : Novel methods like microstructured chemical systems have been used to intensify the synthesis process of PVB, offering advantages in reaction rate and product quality (Lin, Wang, Zhang, & Luo, 2015).
  • Reverse Dissolution Synthesis : Reverse dissolution approaches have been developed for synthesizing PVB with high butyral contents, useful in applications like ultrafiltration membranes and diagnostics (Yang, Liu, Huang, & Sun, 2013).

Mechanism of Action

Target of Action

Vinyl butyrate (VB) is a compound widely used in the polymer industry and daily-life materials . Its primary targets are the OH radicals in the atmosphere . The interaction with these radicals initiates the chemical transformation of VB .

Mode of Action

The mode of action of VB involves its reaction with OH radicals in the atmosphere . The VB + OH kinetic model reveals that H-abstraction from C β (i.e., –C β H 2 CH 3) prevails over the OH-addition to the double bond (C C), even at low temperatures . This interaction leads to the conversion of VB, which is critical for evaluating its fate and environmental impacts .

Biochemical Pathways

The biochemical pathways affected by VB involve its conversion initiated by OH radicals . The detailed analyses, including those of the time-resolved species profiles, reaction rate, and reaction flux, reveal the reaction mechanism shift with temperature . The secondary chemistry under atmospheric conditions (namely, the reaction of the main product with O 2 and its subsequent reactions with NO) was then characterized within the same framework .

Result of Action

The result of VB’s action involves its conversion in the atmosphere . The VB + OH kinetic model reveals that H-abstraction from C β prevails over the OH-addition to the double bond . This conversion is critical for evaluating the fate and environmental impacts of VB .

Action Environment

The action environment of VB is primarily the atmosphere . The widespread use of VB in the polymer industry and daily-life materials inevitably results in its emission into the atmosphere . Therefore, understanding the mechanism and kinetics of the VB conversion is critical for evaluating its fate and environmental impacts . The kinetic behaviors of VB and its oxidation products were extended from atmospheric to combustion conditions for further applications .

Safety and Hazards

Vinyl butyrate can affect you when breathed in. Contact may irritate the skin and eyes . It is a flammable and reactive chemical and a fire and explosion hazard . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

The widespread use of vinyl butyrate in the polymer industry and daily-life materials inevitably results in its emission into the atmosphere . Therefore, understanding the mechanism and kinetics of the VB conversion is critical for evaluating its fate and environmental impacts . The kinetic behaviors of this compound and its oxidation products were extended from atmospheric to combustion conditions for further applications . Moreover, through TD-DFT calculations, it is shown that several related important species can potentially undergo photolysis in the atmosphere .

properties

IUPAC Name

ethenyl butanoate
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InChI

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h4H,2-3,5H2,1H3
Source PubChem
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InChI Key

MEGHWIAOTJPCHQ-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)OC=C
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Molecular Formula

C6H10O2
Record name VINYL BUTYRATE, STABILIZED
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Related CAS

24991-31-9
Record name Poly(vinyl butyrate)
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DSSTOX Substance ID

DTXSID0074556
Record name Butanoic acid, ethenyl ester
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Molecular Weight

114.14 g/mol
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Physical Description

Vinyl butyrate, stabilized appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make plastics and paints., Colorless liquid; [CAMEO]
Record name VINYL BUTYRATE, STABILIZED
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Flash Point

68 °F (NFPA, 2010)
Record name VINYL BUTYRATE, STABILIZED
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CAS RN

123-20-6
Record name VINYL BUTYRATE, STABILIZED
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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